Magnesium bromide (MgBr2)

Description

BenchChem offers high-quality Magnesium bromide (MgBr2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium bromide (MgBr2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

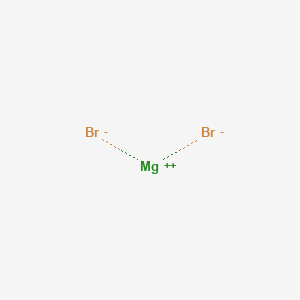

magnesium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKOJUMXQWKQG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064865 | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-48-2 | |

| Record name | Magnesium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Magnesium Bromide As a Research Compound

Magnesium bromide's importance in modern chemical research stems from its utility as a Lewis acid catalyst and a source of bromide ions. wikipedia.orgereztech.comlaboratorynotes.com This dual functionality allows it to participate in a diverse range of chemical reactions, making it a valuable asset in both academic and industrial laboratories. dataintelo.com

As a Lewis acid, anhydrous MgBr2 can accept an electron pair, a property that is harnessed to catalyze numerous organic reactions. wikipedia.org These include aldol (B89426) reactions, acylations, and the synthesis of dihydropyrimidinones, which are important intermediates in the pharmaceutical industry. wikipedia.orgereztech.com Furthermore, magnesium bromide has been shown to modify the catalytic properties of other metals, such as palladium on charcoal, expanding its catalytic scope. wikipedia.org

The compound is also a key player in the realm of stereoselective synthesis, where the control of the three-dimensional arrangement of atoms is crucial. For instance, MgBr2 has been used to achieve high diastereoselectivity in aldol reactions, a critical process in the synthesis of complex natural products. oup.comwikipedia.org

Beyond its catalytic roles, magnesium bromide is instrumental in the preparation of Grignard reagents, a class of organomagnesium compounds vital for forming carbon-carbon bonds in organic synthesis. chemiis.comereztech.comimarcgroup.com It also serves as a precursor for the synthesis of other bromine-containing organic and inorganic compounds. chemiis.com

The significance of magnesium bromide extends into materials science, where it is used as a flame retardant in plastics and polymers. wikipedia.orglaboratorynotes.com Its ability to improve the conductivity of polymer nanocomposites is also an area of active research. chemicalbook.com

Interactive Table: Key Research Applications of Magnesium Bromide

| Application Area | Specific Use | Significance |

| Organic Synthesis | Lewis acid catalyst in aldol and acylation reactions. wikipedia.orgtandfonline.com | Enables the efficient and selective formation of complex organic molecules. |

| Preparation of Grignard reagents. chemiis.comereztech.com | Fundamental for creating carbon-carbon bonds. | |

| Synthesis of dihydropyrimidinones. ereztech.com | Important intermediates for the pharmaceutical industry. | |

| Polymer Chemistry | Catalyst for living cationic polymerization. rsc.orgresearchgate.net | Allows for the synthesis of well-defined polymers with controlled architectures. |

| Flame retardant in plastics. wikipedia.orglaboratorynotes.com | Enhances the fire safety of materials. | |

| Materials Science | Additive in polymer nanocomposites. chemicalbook.com | Improves electrical conductivity. |

| Energy Storage | Electrolyte additive in magnesium batteries. acs.org | Potential to improve battery performance and stability. |

Historical Context of Mgbr2 Research and Development

The journey of magnesium bromide from a simple inorganic salt to a key research compound is intertwined with major advancements in chemistry. While the exact date of its first synthesis is not definitively documented, its preparation from the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid is a well-established method. wikipedia.orglaboratorynotes.com Another common synthesis route involves the reaction of magnesium metal with hydrobromic acid. laboratorynotes.com

A significant milestone in the history of magnesium bromide's application was its role in the development of Grignard reagents, discovered by Victor Grignard in 1900. acs.org These organomagnesium halides, often represented as RMgX, revolutionized organic synthesis and earned Grignard the Nobel Prize in Chemistry in 1912. acs.org While not always explicitly the "bromide" salt, the principles of Grignard chemistry heavily influenced the study and use of related magnesium halides.

Historically, magnesium bromide was also explored for its potential therapeutic properties, having been used as a tranquilizer and anticonvulsant for nervous disorders. wikipedia.orglaboratorynotes.com However, these medical applications have largely been discontinued.

In the mid-20th century, the focus of MgBr2 research shifted more towards its catalytic applications in organic synthesis. Its ability to act as a mild and selective Lewis acid opened up new avenues for chemists to control the outcomes of their reactions.

The latter half of the 20th century and the beginning of the 21st century have seen an expansion of MgBr2 research into polymer chemistry and materials science. chemicalbook.comrsc.org Its use as a catalyst for living polymerizations and as a component in advanced materials highlights the ongoing evolution of this compound's scientific importance. rsc.orgresearchgate.net

Scope and Emerging Trends in Magnesium Bromide Studies

Methodologies for Anhydrous Magnesium Bromide Synthesis

The preparation of anhydrous magnesium bromide (MgBr₂) is critical, as the presence of water can interfere with many of its applications, especially in moisture-sensitive organic reactions. Several methods have been developed to synthesize the anhydrous form, each with distinct advantages and procedural requirements.

One common approach involves the reaction of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr). wikipedia.orgtestbook.com This acid-base reaction yields an aqueous solution of magnesium bromide, which is then subjected to evaporation and subsequent dehydration to obtain the solid product. wikipedia.org However, simple heating of the resulting hydrated salt is often insufficient and can lead to the formation of magnesium oxide or magnesium oxybromide due to hydrolysis. google.com Therefore, a crucial step is the dehydration of the intermediate, magnesium bromide hexahydrate, under a stream of dry hydrogen bromide (HBr) or hydrogen gas to prevent the formation of these impurities. chembk.comchemicalbook.com

A more direct route to anhydrous MgBr₂ is the reaction of magnesium metal with elemental bromine. testbook.comuni.edu This reaction is typically carried out in an anhydrous solvent, such as diethyl ether, to control the reaction rate and to form an intermediate etherate complex. uni.eduacs.org The anhydrous salt is then obtained by carefully removing the solvent under vacuum at elevated temperatures. uni.eduacs.org

A specialized method involves the formation of a mixed-ligand complex. In this process, a hydrated magnesium bromide salt is dissolved in an absolute alkanol, such as methanol (B129727) or ethanol. google.com A cycloaliphatic ether, like dioxane or tetrahydrofuran (B95107), is then added, causing the precipitation of a magnesium halide-alcohol-ether complex. google.com This solid precipitate is separated and heated, typically between 200-300°C, to drive off the organic ligands, yielding a substantially pure, anhydrous magnesium bromide. google.com

| Method | Reactants | Key Process Steps | Reference(s) |

| Acid-Base Reaction | Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃) + Hydrobromic Acid (HBr) | Neutralization in aqueous solution, followed by controlled dehydration of the resulting hydrate (B1144303) under an HBr atmosphere. | wikipedia.org, chembk.com, testbook.com |

| Direct Combination | Magnesium (Mg) + Bromine (Br₂) | Reaction in an anhydrous ether solvent, followed by desolvation of the etherate complex under vacuum at high temperatures. | testbook.com, uni.edu, acs.org |

| Complex Precipitation | Hydrated MgBr₂ + Alkanol + Cycloaliphatic Ether | Formation and precipitation of a MgBr₂-alkanol-ether complex, followed by thermal decomposition of the complex. | google.com |

Synthesis and Crystallization of Magnesium Bromide Hydrates

Magnesium bromide readily forms several stable hydrates, which are crystalline solids containing a specific number of water molecules integrated into their structure. The synthesis of these hydrates is generally more straightforward than that of the anhydrous form.

Magnesium bromide hexahydrate (MgBr₂·6H₂O) is the most common hydrated form. It is typically prepared by reacting magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate with aqueous hydrobromic acid. wikipedia.orgchembk.comchemicalbook.com After the reaction is complete, the resulting solution is concentrated and allowed to crystallize at temperatures above 0°C. chemicalbook.com The product, MgBr₂·6H₂O, precipitates as colorless, monoclinic crystals that are highly hygroscopic. chemicalbook.com X-ray crystallography studies have revealed that the solid-state structure of the hexahydrate consists of discrete hexaaquamagnesium cations, [Mg(H₂O)₆]²⁺, and bromide anions (Br⁻) that are not directly bonded to the magnesium ion but are held within the crystal lattice. nih.govresearchgate.net

Lower hydrates of magnesium bromide, containing fewer than six water molecules, can be synthesized through the controlled thermal dehydration of the hexahydrate form. researchgate.netresearchgate.net These transformations have been studied using techniques such as in-situ X-ray powder diffraction, which allows for the identification of different hydrate phases at various temperatures. The formation of these lower hydrates occurs within specific, often overlapping, temperature ranges. researchgate.net

Magnesium Bromide Tetrahydrate (MgBr₂·4H₂O): This hydrate is formed by heating MgBr₂·6H₂O in a temperature range of approximately 332 K to 367 K (59°C to 94°C). researchgate.net Its structure is composed of discrete MgBr₂(H₂O)₄ octahedra. researchgate.netresearchgate.net

Magnesium Bromide Dihydrate (MgBr₂·2H₂O): Further heating to between 361 K and 380 K (88°C to 107°C) leads to the formation of the dihydrate. researchgate.net Structurally, it consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.netresearchgate.net

Magnesium Bromide Monohydrate (MgBr₂·H₂O): The monohydrate is obtained at temperatures between 375 K and 390 K (102°C to 117°C). researchgate.net Its crystal structure is characterized by double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.netresearchgate.net

| Hydrate | Formation Temperature Range (from MgBr₂·6H₂O) | Structural Feature | Reference(s) |

| MgBr₂·4H₂O | 332 K – 367 K | Discrete MgBr₂(H₂O)₄ octahedra | researchgate.net, researchgate.net |

| MgBr₂·2H₂O | 361 K – 380 K | Single chains of edge-sharing MgBr₄(H₂O)₂ octahedra | researchgate.net, researchgate.net |

| MgBr₂·H₂O | 375 K – 390 K | Double chains of edge-shared MgBr₅(H₂O) octahedra | researchgate.net, researchgate.net |

Preparation of Magnesium Bromide Coordination Complexes and Adducts

As a Lewis acid, magnesium bromide can form coordination complexes and adducts with various Lewis bases, most notably ethers and organometallic compounds.

Magnesium bromide diethyl etherate (MgBr₂·OEt₂ or MgBr₂·(C₂H₅)₂O) is a widely used reagent in organic synthesis, valued as a mild and effective Lewis acid. thieme-connect.comresearchgate.net It is commercially available, often as a grey solid. thieme-connect.com The standard laboratory preparation involves the reaction of magnesium turnings with 1,2-dibromoethane (B42909) in anhydrous diethyl ether. thieme-connect.com This method is efficient and yields the etherate in high purity. An alternative synthesis is the direct reaction between magnesium metal and bromine in diethyl ether. uni.edu The ether molecules coordinate to the magnesium center, stabilizing the compound and rendering it soluble in the ether solvent. Complexes with other ethers, such as tetrahydrofuran (THF), are also known and utilized in synthesis. unp.edu.arthieme-connect.de

Organomagnesium bromide complexes, universally known as Grignard reagents, are among the most important classes of organometallic compounds in synthetic chemistry. They have the general formula R-Mg-Br, where R is an alkyl or aryl group. wikipedia.org The synthesis of a Grignard reagent is achieved by reacting an organic halide, typically an organobromide (R-Br), with magnesium metal. wikipedia.orgbyjus.com This reaction must be performed under strictly anhydrous conditions, as Grignard reagents react rapidly with water. wikipedia.org Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the reaction, as they coordinate to the magnesium atom, stabilizing the Grignard reagent and keeping it in solution. byjus.com The initiation of the reaction can sometimes be sluggish, and activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane are often used to clean the magnesium surface and start the reaction. wikipedia.org

Synthesis of Trinuclear Magnesium Complexes (e.g., with aminoalkoxide ligands)

The synthesis of multinuclear magnesium complexes is a significant area of research, driven by their potential applications in catalysis and materials science. Among these, trinuclear magnesium complexes stabilized by aminoalkoxide ligands represent a notable class of compounds.

New trinuclear magnesium complexes, specifically [Et2Mg3(dmamp)4] (1) and [(CH2=CH)2Mg3(dmamp)4] (2), have been synthesized through the reaction of an alkylmagnesium bromide with sodium 1-dimethylamino-2-methyl-2-propoxide, also known as Na(dmamp), in a tetrahydrofuran (THF) solvent. skku.edu The use of sterically bulky aminoalkoxide ligands in conjunction with ethyl and vinyl groups is crucial for the stabilization of the resulting trinuclear molecule. skku.edu

Characterization of these complexes has been accomplished using a suite of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction (XRD). skku.edu The XRD analysis provides definitive structural elucidation, revealing a trinuclear arrangement where the alkoxide oxygen atom acts as a µ2-bridge between the magnesium ions. skku.edu In this structure, the two terminal magnesium ions are five-coordinate, adopting a square-pyramidal geometry. In contrast, the central magnesium ion is four-coordinate, exhibiting a distorted tetrahedral geometry. skku.edu

| Compound | Formula | Synthesis Method | Key Structural Features |

| 1 | [Et2Mg3(dmamp)4] | Reaction of ethylmagnesium bromide with Na(dmamp) in THF. skku.edu | Trinuclear, µ2-oxygen bridge, terminal Mg are five-coordinate (square-pyramidal), central Mg is four-coordinate (distorted tetrahedral). skku.edu |

| 2 | [(CH2=CH)2Mg3(dmamp)4] | Reaction of vinylmagnesium bromide with Na(dmamp) in THF. skku.edu | Trinuclear, µ2-oxygen bridge, terminal Mg are five-coordinate (square-pyramidal), central Mg is four-coordinate (distorted tetrahedral). skku.edu |

Magnesium Bromide Solvated Species (e.g., with THF, DMSO)

Magnesium bromide, a potent Lewis acid, readily forms solvated species with various donor solvents. wikipedia.org The nature of these solvates can significantly influence the reactivity and physical properties of the magnesium center. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are two common solvents that form well-characterized adducts with magnesium bromide.

With Tetrahydrofuran (THF): In THF solution, magnesium bromide is known to form a variety of solvated species. These include the neutral THF adducts [(thf)2MgBr2]∞, [(thf)3MgBr2], and [(thf)4MgBr2]. nih.gov Additionally, ionic derivatives such as the cationic species [(thf)5MgBr]⁺ and the anionic species [(thf)MgBr3]⁻ and [MgBr4]²⁻ have been identified. nih.gov The formation of these different species can lead to complex equilibria in solution. nih.gov The synthesis of crystalline products from THF solutions can be challenging, as the reactions often yield oily products with variable THF content. nih.gov

| THF Solvated Species | Type | Coordination Environment of Mg (where specified) |

| [(thf)2MgBr2]∞ | Neutral, Polymeric | - |

| [(thf)3MgBr2] | Neutral, Monomeric | - |

| [(thf)4MgBr2] | Neutral, Monomeric | Distorted octahedral. d-nb.info |

| [(thf)5MgBr]⁺ | Ionic (Cationic) | - |

| [(thf)MgBr3]⁻ | Ionic (Anionic) | - |

| [MgBr4]²⁻ | Ionic (Anionic) | - |

With Dimethyl Sulfoxide (DMSO): Magnesium bromide in combination with dimethyl sulfoxide (DMSO) has been investigated for its potential in energy storage applications. A non-aqueous liquid electrolyte system can be synthesized using a 'Solvent-in-Salt' method. researchgate.netsemanticscholar.org This method involves dissolving MgBr2 in DMSO, where the DMSO molecules replace the water molecules in the coordination sphere of the magnesium ion. researchgate.net The proposed reaction model suggests that the magnesium atom bridges two oxygen atoms from the DMSO molecules. researchgate.net This electrolyte system exhibits high ionic conductivity, on the order of 10⁻² S/cm at ambient temperature, which is a promising characteristic for battery applications. semanticscholar.org

| DMSO Solvated System | Synthesis Method | Key Property | Proposed Structural Feature |

| MgBr2/DMSO Electrolyte | 'Solvent-in-Salt' researchgate.netsemanticscholar.org | High ionic conductivity (~10⁻² S/cm at room temperature). semanticscholar.org | Mg atom bridging two oxygen atoms from DMSO molecules. researchgate.net |

Directed Synthesis of Magnesium Oxybromides (e.g., Mg2(OH)3Br·4H2O)

Magnesium oxybromides are synthetic compounds analogous to magnesium oxychlorides, which are the primary components of Sorel cement. researchgate.net A specific and well-characterized magnesium oxybromide is the hydrated phase Mg2(OH)3Br·4H2O. researchgate.net

The directed synthesis of pure Mg2(OH)3Br·4H2O allows for detailed investigation of its properties. researchgate.net The preparation of this compound is a crucial step for its characterization and potential application. Research has focused on producing this phase and analyzing its composition and structure through various analytical techniques. researchgate.netresearchgate.net

The characterization of synthesized Mg2(OH)3Br·4H2O involves a multi-faceted approach to confirm its identity and purity. researchgate.net

| Analytical Technique | Purpose in Characterization of Mg2(OH)3Br·4H2O |

| X-ray Diffraction (XRD) | To evaluate the phase composition of the synthesized material. researchgate.netresearchgate.net |

| X-ray Fluorescence (XRF) | To analyze the chemical composition. researchgate.netresearchgate.net |

| Energy Dispersive Spectroscopy (EDS) | To analyze the chemical composition. researchgate.netresearchgate.net |

| Scanning Electron Microscopy (SEM) | To analyze the microstructure and morphology. researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | To analyze the microstructure at a higher resolution. researchgate.net |

| Simultaneous Thermal Analysis (STA) | To test the thermal stability of the compound. researchgate.netresearchgate.net |

This systematic approach to synthesis and characterization ensures a thorough understanding of the material's fundamental properties.

Electron Microscopy Techniques for Microstructural Analysis (e.g., SEM, TEM, EDS)

Electron microscopy techniques are indispensable for analyzing the microstructure of materials, providing high-resolution imaging and elemental information. For magnesium bromide (MgBr₂) and its related systems, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDS) are crucial for understanding morphology, crystal structure, and elemental composition. e3s-conferences.orgkemet.co.uk

Scanning Electron Microscopy (SEM) is utilized to study the surface morphology and topography of solid materials. kemet.co.ukmdpi.com In the analysis of magnesium-based compounds, SEM reveals details about particle size and shape. For instance, in studies of magnesium oxybromide (MOB), a material synthesized from magnesium oxide and magnesium bromide, SEM analysis has been used to observe the surface morphology of the resulting crystals. mdpi.comaip.org Similarly, SEM has been employed to analyze the morphology of magnesium hydroxide particles produced from bittern, a brine rich in magnesium bromide. uksw.edu These analyses show agglomerated particles of varying sizes. uksw.edu The technique can generate images with magnifications up to 500,000 times, providing detailed topographical information. kemet.co.uk

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the investigation of the internal structure, such as crystal shape and size, at the nanoscale. e3s-conferences.org For magnesium oxybromide systems, TEM analysis has revealed the formation of needle-like crystals, typically 1–5 micrometers in length and less than 0.5 micrometers in width. mdpi.com This needle-like structure was also observed in the analysis of a specific magnesium oxybromide hydrate, Mg₂(OH)₃Br·4H₂O. aip.org TEM is also used to observe the topologies of polymers, such as cyclic poly(isobutyl vinyl ether), synthesized using MgBr₂ as a catalyst. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a sample. e3s-conferences.orgkemet.co.uk When a sample is bombarded with an electron beam, it emits characteristic X-rays, which are detected by the EDS system. nih.gov This allows for the identification and quantification of the elements present. In the study of magnesium oxybromide, EDS analysis confirmed the presence of magnesium, oxygen, and bromine. mdpi.comaip.org It also identified trace amounts of carbon, likely from the atmospheric absorption of carbon dioxide leading to the formation of magnesium carbonates. mdpi.com EDS mapping has further confirmed the homogenous distribution of these elements within the samples. mdpi.com In the analysis of magnesium hydroxide derived from bittern, EDS indicated an elemental composition of approximately 14% magnesium and 56% oxygen, along with other impurities. uksw.edu

Interactive Data Table: Applications of Electron Microscopy in Magnesium Bromide Systems

| Technique | Analyzed Material | Key Findings | References |

| SEM | Magnesium Oxybromide (MOB-318, MOB-518) | Studied surface morphology; samples were non-defective. | mdpi.com |

| SEM | Magnesium Oxybromide (Mg₂(OH)₃Br·4H₂O) | Analyzed the morphology, revealing needle-like grain structures. | aip.org |

| TEM | Magnesium Oxybromide (MOB-318, MOB-518) | Observed needle-like crystals, 1–5 μm long and <0.5 μm wide. | mdpi.com |

| TEM | Magnesium Oxybromide (Mg₂(OH)₃Br·4H₂O) | Confirmed the shape and size of the needle-like crystals. | aip.org |

| EDS | Magnesium Oxybromide (MOB-318, MOB-518) | Determined chemical composition: detected Mg, O, Br, and trace C. Confirmed homogenous element distribution. | mdpi.com |

| EDS | Magnesium Oxybromide (Mg₂(OH)₃Br·4H₂O) | Analyzed elemental composition: Mg (38.2 wt. %), O (34.0 wt. %), Br (23.8 wt. %), and traces of C. | aip.org |

| SEM/EDS | Magnesium Hydroxide (from bittern) | Analyzed morphology of agglomerated particles and elemental composition (Mg: 14%, O: 56%, plus impurities). | uksw.edu |

Advanced Techniques for Structural Probing (e.g., X-ray fluorescence)

Beyond microscopy, advanced spectroscopic techniques provide further insight into the elemental and chemical structure of materials. X-ray Fluorescence (XRF) is a powerful non-destructive technique for determining the elemental composition of materials. horiba.comicdd.com

X-ray Fluorescence (XRF) analysis is based on the principle that when a material is irradiated with high-energy X-rays, it emits secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present in the sample. horiba.com XRF is a highly versatile technique capable of detecting elements from sodium to uranium, with concentrations ranging from 100% down to the parts-per-million (ppm) level. horiba.com

In the context of magnesium bromide-related systems, XRF has been used to verify the purity and chemical composition of precursor materials and final products. For example, in the synthesis of magnesium oxybromide, XRF analysis confirmed the high purity of the starting materials, magnesium oxide (99.7 wt. %) and magnesium bromide hexahydrate (>99.9 wt. %). aip.org XRF has also been used in conjunction with other techniques like XRD and AC conductivity to evaluate the physical properties of complex halides synthesized from MgBr₂. researchgate.net The technique is valuable for both qualitative and quantitative analysis, though for precise quantitative results, matrix effects—where the presence of one element affects the fluorescence intensity of another—must be taken into account. horiba.comspectroscopyonline.com

Interactive Data Table: X-ray Fluorescence Analysis of Magnesium Bromide-Related Materials

| Technique | Analyzed Material | Purpose of Analysis | Findings | References |

| XRF | Magnesium Oxybromide Precursors (MgO, MgBr₂·6H₂O) | Purity analysis of raw materials for synthesis. | Confirmed high purity: MgO (99.7 wt. %) and MgBr₂·6H₂O (>99.9 wt. %). | aip.org |

| XRF | Complex Halides (e.g., MgGa₂Cl₇Br) | Evaluation of physical properties. | Used alongside XRD and AC conductivity to characterize synthesized materials containing MgBr₂. | researchgate.net |

| XRF | Magnesium Oxybromide | Chemical composition analysis. | Used to study the chemical makeup of the synthesized material. | mdpi.com |

Coordination Chemistry of Magnesium Bromide

Ligand Design and Complexation Strategies

The design of ligands for complexation with magnesium bromide is pivotal in dictating the structure, stability, and subsequent reactivity of the resulting complexes. Strategies often focus on tuning the steric and electronic properties of the ligands to achieve specific coordination environments around the magnesium center.

One effective strategy involves the use of chiral aminophenolate ligands. These tridentate ligands can be systematically modified at their substituent framework, allowing for fine control over the stereochemistry of the resulting magnesium complexes. By adjusting the substituents, the stereoselectivity of these complexes as initiators in ring-opening polymerization reactions can be systematically altered from isoselective to heteroselective. nih.gov

Another approach utilizes the inherent Lewis acidity of MgBr₂ to form adducts with various Lewis bases, most notably ethers. This is a fundamental complexation strategy, leading to commonly used reagents like magnesium bromide ethyl etherate. sigmaaldrich.com The formation of these etherates is often a crucial step in the preparation and stabilization of MgBr₂ for use in organic synthesis.

The in situ Grignard Metalation Method (iGMM) represents a versatile strategy for the synthesis of amidomagnesium bromides (Hauser bases, R₂N-MgBr). This one-pot procedure involves the reaction of a secondary amine with magnesium metal in the presence of an alkyl bromide, like bromoethane, in an ethereal solvent. This method provides straightforward access to these valuable metalating agents. nih.gov

Furthermore, the principles of ligand design extend to controlling the electronic and steric environment to influence the reactivity of the magnesium center. Generally, ancillary ligands in organometallic chemistry involving magnesium are selected to be bulky and good σ-donors. The steric hindrance, often quantified by the cone angle of the ligand, and the σ-donor ability, which can be related to the pKa of the ligand, are critical parameters. For instance, in a series of ruthenium complexes with amine ligands, a ligand with greater steric hindrance led to a more active catalyst for ring-opening metathesis polymerization (ROMP), even with a lower σ-donor character. scielo.br These principles are broadly applicable to the design of ligands for MgBr₂ complexes.

A summary of ligand types and their strategic applications in MgBr₂ coordination chemistry is presented below.

| Ligand Type | Design Strategy | Application Example |

| Chiral Aminophenolates | Introduction of chiral centers and tunable steric/electronic substituents. | Stereoselective polymerization of lactides and β-butyrolactone. nih.gov |

| Ethers (e.g., Diethyl Ether, THF) | Simple Lewis base coordination. | Stabilization of MgBr₂ for use as a chemical reagent. sigmaaldrich.com |

| Secondary Amines | In situ reaction with Mg and an alkyl bromide (iGMM). | Synthesis of Hauser bases (R₂N-MgBr) for use in metalation reactions. nih.gov |

| Phosphines and Amines | Balancing steric bulk (cone angle) and electronic σ-donor ability. | Tuning catalyst activity in metathesis reactions (by analogy). scielo.br |

Geometric Configurations and Stereochemistry in MgBr₂ Complexes

The geometric configuration and stereochemistry of magnesium bromide complexes are dictated by the coordination number of the magnesium ion, the nature of the coordinating ligands, and crystal packing forces. Magnesium, in its +2 oxidation state, typically adopts coordination numbers ranging from 4 to 6, leading to tetrahedral, trigonal bipyramidal, or octahedral geometries.

Octahedral Geometry: A common coordination environment for magnesium is octahedral. For instance, in the coordination polymer formed between MgBr₂ and dioxane, with the formula MgBr₂(dioxane)₂, the Mg²⁺ ion adopts an octahedral geometry. wikipedia.org Similarly, in the crystalline structure of magnesium bromide hexahydrate, MgBr₂·6H₂O, the magnesium ion exists as the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, which has a regular octahedral geometry.

Tetrahedral and Distorted Geometries: In complexes with bulkier ligands or in specific solvent environments, lower coordination numbers and distorted geometries are observed. The reaction of MgBr₂ with tetrahydrofuran (B95107) (THF) can yield a variety of complexes. For example, MgBr₂(THF)₄ has been identified, where the magnesium center is likely octahedral. acs.org However, under different conditions, complexes such as MgBr₂(THF)₂ and MgBr₂(THF)₃ are formed, suggesting the possibility of tetrahedral or other lower-coordinate geometries. acs.org

In the context of Grignard reagents, which are closely related to MgBr₂ complexes, structural studies in THF have revealed complex equilibria involving various geometries. Dinuclear species with bridging halides can feature magnesium centers with tetrahedral or trigonal-pyramidal geometries. acs.org A specific example is the crystalline complex [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ (where CpTIPS is a bulky cyclopentadienyl (B1206354) ligand), which features penta-coordinate magnesium centers in a distorted bipyramidal environment. nih.gov

Stereochemistry: The stereochemistry of MgBr₂ complexes becomes particularly important when chiral ligands are employed. The synthesis of magnesium silylamido complexes supported by chiral aminophenolate ligands can result in the formation of diastereomers. X-ray analysis of these diastereomeric mixtures has confirmed specific spatial configurations, such as SCSNRNRMg- and SCSNSNSMg- configurations. nih.gov The controlled synthesis of these specific stereoisomers is crucial for their application in stereoselective catalysis.

The table below summarizes some observed geometric configurations in MgBr₂ and related complexes.

| Compound/Complex | Coordination Number | Geometry |

| MgBr₂(dioxane)₂ | 6 | Octahedral wikipedia.org |

| [Mg(H₂O)₆]²⁺ (in MgBr₂·6H₂O) | 6 | Octahedral |

| MgBr₂(THF)₄ | 6 | Octahedral (presumed) acs.org |

| [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ | 5 | Distorted Bipyramidal nih.gov |

| Chiral LMgN(SiMe₃)₂ | 4 or 5 | Distorted Tetrahedral/Trigonal Bipyramidal nih.gov |

Influence of Solvent Coordination on Complex Stability and Reactivity

The solvent is not merely a medium for reactions involving magnesium bromide but an active participant that coordinates to the magnesium center, profoundly influencing the stability and reactivity of the resulting complexes. The donor capacity of the solvent, its concentration, and its dynamic behavior are critical factors.

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used due to their ability to coordinate to the Lewis acidic magnesium center, forming soluble and reactive complexes. The interaction of MgBr₂ with THF is a prime example of the solvent's influence. In THF solution, an equilibrium exists between different solvated species, such as MgBr₂(THF)₂ and MgBr₂(THF)₄. acs.org The position of this equilibrium is sensitive to conditions like temperature and concentration.

The reactivity of MgBr₂ complexes can also be tuned by the choice of solvent. For instance, the reaction of phenylmagnesium bromide with alkynes is accelerated when a portion of the coordinating THF solvent is replaced by a non-donating aromatic solvent like toluene. This rate enhancement is attributed to the ability of the aromatic solvent to stabilize the transition state of the reaction, possibly through π-π interactions. researchgate.net

The stability of MgBr₂ complexes is directly tied to the thermodynamics of solvent exchange. The enthalpy and entropy of solvation play a crucial role. While detailed thermodynamic data for solvent exchange on MgBr₂ are not extensively tabulated, the principles derived from studies on other systems are applicable. The enthalpy of solvation is a direct measure of the strength of the solvent-solute interaction, while the free energy of solvation governs the equilibrium position of complexation. nih.gov

The following table outlines the effects of different solvent environments on MgBr₂ complexes.

| Solvent System | Observed Effect | Implication for Stability/Reactivity |

| Tetrahydrofuran (THF) | Formation of multiple solvated species (e.g., MgBr₂(THF)₂, MgBr₂(THF)₄) in equilibrium. acs.org | Reactivity is dependent on the specific solvated species present; dynamic solvent exchange is key. acs.org |

| Diethyl Ether (Et₂O) | Forms stable etherate complexes, commonly used as reagents. sigmaaldrich.com | Provides a balance of stability for storage and reactivity for synthetic applications. |

| THF / Toluene Mixture | Acceleration of reactions with certain substrates. researchgate.net | Non-donating co-solvents can enhance reactivity by stabilizing the transition state. |

| Dichloromethane (B109758) | Can be used to isolate specific THF adducts of MgBr₂ by altering solubility. acs.org | Allows for the isolation and characterization of specific solvated complexes. |

Magnesium Bromide As a Catalyst and Reagent in Advanced Organic Synthesis

Lewis Acid Catalysis by Magnesium Bromide and its Adducts

Magnesium bromide (MgBr₂), a versatile and efficient Lewis acid, plays a significant role as a catalyst and reagent in a variety of advanced organic syntheses. Its ability to coordinate with carbonyl oxygens and other Lewis basic sites activates substrates towards nucleophilic attack, often controlling the stereochemical outcome of the reaction. This section explores the utility of magnesium bromide and its adducts in several key organic transformations.

Diastereoselective Aldol (B89426) Reactions

Magnesium bromide, particularly as its diethyl etherate adduct (MgBr₂·OEt₂), has proven to be an effective catalyst in promoting diastereoselective aldol reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis, and controlling their stereochemistry is of paramount importance.

In the context of chiral N-acylthiazolidinethiones, catalytic amounts of MgBr₂·OEt₂ (10 mol%) in the presence of triethylamine (B128534) and chlorotrimethylsilane (B32843) facilitate direct aldol reactions with high yields (56-93%) and a notable preference for the anti-diastereomer, with diastereoselectivity reaching up to 19:1. acs.orgacs.org This method provides a valuable alternative to stoichiometric enolate formation and allows for the synthesis of aldol products that are complementary to those obtained from N-acyloxazolidinones. acs.org The reaction is applicable to a range of unsaturated aldehydes, with aromatic aldehydes generally affording higher diastereoselectivity. acs.org

Furthermore, MgBr₂·OEt₂ has been utilized to achieve high yields and excellent diastereoselectivity in aldol reactions between silyl (B83357) enol ethers and chiral alkoxy aldehydes. researchgate.net The proposed mechanism suggests that the magnesium salt activates both the aldehyde and the silyl enolate, the latter through transmetalation to form a magnesium enolate. researchgate.net The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state. harvard.edu The geometry of the enolate (Z or E) plays a crucial role in determining the syn or anti configuration of the aldol product. harvard.edupharmacy180.com

Table 1: Diastereoselective Aldol Reactions Catalyzed by MgBr₂·OEt₂

| Reactants | Catalyst System | Key Features | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| Chiral N-acylthiazolidinethiones and unsaturated aldehydes | 10% MgBr₂·OEt₂, triethylamine, chlorotrimethylsilane | Direct aldol reaction with high anti-selectivity. | 56-93 | Up to 19:1 |

| (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene and chiral alkoxy aldehydes | MgBr₂·OEt₂ (3 equivalents) | High yield and excellent diastereoselectivity. | High | Excellent |

| Chiral N-acyloxazolidinones and aldehydes | Catalytic MgBr₂ | Facilitated by silylation with chlorotrimethylsilane, favors anti-aldol diastereomer. | High | Up to 32:1 |

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its efficiency and selectivity can often be enhanced by Lewis acid catalysis. wikipedia.orgorganic-chemistry.org Magnesium bromide, acting as a Lewis acid, can coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org This catalytic approach can also influence the regio- and stereoselectivity of the cycloaddition.

While specific data tables for MgBr₂-catalyzed Diels-Alder reactions are not detailed in the provided search results, the general principle of Lewis acid catalysis in these reactions is well-established. For instance, chiral bis(oxazoline)-magnesium complexes have been shown to promote highly enantioselective catalytic Diels-Alder additions. tandfonline.com The use of magnesium(II)/N,N'-dioxide complexes as catalysts has been successful in the asymmetric hetero-Diels-Alder reaction of Brassard's dienes with isatins, yielding chiral spirolactones in high yields and enantioselectivities. nih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org An efficient, room-temperature procedure for this reaction has been developed using catalytic amounts of magnesium bromide diethyl etherate (MgBr₂·OEt₂) in the presence of triethylamine. researchgate.netumich.edu This method is applicable to various aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.netumich.edu

The use of MgBr₂·OEt₂ as a mild Lewis acid facilitates the reaction, which is a significant improvement over methods that require harsh conditions or expensive reagents. umich.edu The catalytic system has been shown to be effective for a range of aromatic aldehydes, providing the corresponding electrophilic alkenes in good yields. umich.edu

Table 2: MgBr₂·OEt₂-Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst System | Conditions | Key Outcome |

|---|---|---|---|---|

| Various aromatic aldehydes | Malononitrile | MgBr₂·OEt₂ (20 mol%), Triethylamine | THF, Room Temperature | Efficient formation of substituted electrophilic alkenes. |

| Various aromatic aldehydes | Ethyl cyanoacetate | MgBr₂·OEt₂ (20 mol%), Triethylamine | THF, Room Temperature | Efficient formation of substituted electrophilic alkenes. |

Acylation of Alcohols with MgBr₂ as a Catalyst

Magnesium bromide serves as an efficient catalyst for the acylation of alcohols with acid anhydrides at ambient temperature. tandfonline.comtandfonline.commdma.ch This method provides a valuable alternative to traditional acylation procedures that often require basic conditions. tandfonline.commdma.ch The reaction is applicable to a variety of primary and secondary alcohols, yielding the corresponding acetates and benzoates in good yields. tandfonline.commdma.ch

The choice of solvent is crucial, with dichloromethane (B109758) being the preferred medium, while coordinating solvents like ether and acetonitrile (B52724) tend to retard the reaction rate. tandfonline.commdma.ch For tertiary alcohols, the acylation requires lower temperatures to suppress the competing dehydration reaction. tandfonline.commdma.ch The catalytic amount of MgBr₂ typically ranges from 5-10 mol%. tandfonline.com A notable advantage of this method is its applicability to sensitive substrates, such as nitroalcohols, where the non-basic conditions prevent dehydration. tandfonline.commdma.ch

Table 3: MgBr₂-Catalyzed Acylation of Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Menthol | Acetic anhydride (B1165640) | 5 | CH₂Cl₂ | Ambient | 72 |

| 1-Phenylethyl alcohol | Acetic anhydride | 5-10 | CH₂Cl₂ | Ambient | - |

| Nitroalcohol | Acetic anhydride | - | - | - | 95 |

Chemo- and Regioselective Deprotection Reactions (e.g., PMB, SEM ethers)

Magnesium bromide has emerged as a valuable reagent for the mild and selective deprotection of certain alcohol protecting groups, offering advantages over more vigorous traditional methods.

A notable application is the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. A protocol utilizing MgBr₂ in a mixture of diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂) has been established for this purpose. cmu.edusemanticscholar.orgnih.gov This method is particularly useful for multifunctional substrates where other protecting groups, such as silyl ethers (TBS, TIPS) and acetonides, need to remain intact. acs.org The reaction conditions are mild and allow for kinetically controlled deprotection, which is crucial in the synthesis of complex molecules like polyketides. cmu.eduacs.org

In addition to SEM ethers, the magnesium bromide-methyl sulfide (B99878) (MgBr₂–Me₂S) system is effective for the chemoselective cleavage of p-methoxybenzyl (PMB) ethers. researchgate.net This system demonstrates good functional group tolerance, leaving groups like t-butyldimethylsilyl (TBDMS) ethers, benzoates, and benzyl (B1604629) ethers untouched. researchgate.net

Table 4: Selective Deprotection Reactions with Magnesium Bromide

| Protecting Group | Reagent System | Key Features | Tolerated Functional Groups |

|---|---|---|---|

| SEM (2-(trimethylsilyl)ethoxymethyl) | MgBr₂/Et₂O/MeNO₂ | Mild and selective deprotection. | Alcohols, esters, benzyl groups, dithianes, methoxy (B1213986) acetals, TBS and TIPS ethers, acetonides. |

| PMB (p-methoxybenzyl) | MgBr₂–Me₂S | Mild and chemoselective cleavage. | 1,3-diene, TBDMS ether, benzoate, benzyl ether, acetonide. |

Oxidation of Acetals (e.g., TEMPO/MgBr₂ System)

The combination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, with a Lewis acid like magnesium bromide provides a catalytic system for the oxidation of acetals to esters. whiterose.ac.uk This transformation is a valuable tool in organic synthesis for converting protected carbonyl functionalities into carboxylic acid derivatives.

The TEMPO/MgBr₂ system has been shown to be effective for the oxidation of phenyl acetals, particularly those bearing electron-donating groups, affording esters in moderate to good yields. whiterose.ac.uk However, the system is less efficient for phenyl acetals with electron-withdrawing groups and for alkyl acetals, which result in lower yields of the corresponding esters. whiterose.ac.uk

Intramolecular Cyclization Reactions (e.g., for Dolutegravir intermediates)

Magnesium bromide (MgBr₂) has proven to be an effective promoter for intramolecular cyclization reactions, a key step in the synthesis of complex organic molecules. A notable application is in the preparation of a crucial intermediate for Dolutegravir, an antiretroviral medication. nih.govnih.gov In a novel synthetic route, MgBr₂ was instrumental in achieving a highly selective cyclization to form a pyridinone diester, a precursor to the Dolutegravir intermediate. nih.govresearchgate.net

The synthesis begins with the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate, followed by substitution with aminoacetaldehyde dimethyl acetal (B89532) and methyl bromoacetate (B1195939) to create the cyclization precursor. researchgate.net The critical intramolecular cyclization of this precursor, when promoted by MgBr₂, proceeds with high chemoselectivity. nih.govresearchgate.net The addition of just 0.1 equivalents of MgBr₂ relative to the substrate significantly increased the yield of the desired product while decreasing the formation of unwanted isomers. nih.gov This highlights the crucial role of the magnesium ion in directing the reaction pathway. nih.gov The resulting pyridinone diester is then selectively hydrolyzed to yield the final key intermediate for Dolutegravir synthesis. nih.govresearchgate.net

This MgBr₂-promoted cyclization offers a significant improvement over previous synthetic routes, which often involved harsh conditions, expensive starting materials, and dangerous reagents like lithium hydride (LiH) or sodium hydride (NaH). researchgate.net The use of MgBr₂ provides a milder and more selective method, which is beneficial for industrial applications. researchgate.net

Table 1: Effect of Magnesium Salts on the Cyclization Reaction

| Entry | Magnesium Salt | Yield of Desired Product (%) |

|---|---|---|

| 1 | None | Lower Yield |

| 2 | MgBr₂ (0.1 equiv) | Significantly Increased |

Note: This table is illustrative of the research findings which state that MgBr₂ significantly improved the yield compared to no catalyst and that various other magnesium salts were also investigated. nih.gov

Cyanosilylation and Related Carbonyl Activations

Magnesium bromide is a component of catalytic systems used in cyanosilylation, a process that involves the addition of a silyl cyanide to a carbonyl group. This reaction is a valuable method for the formation of cyanohydrins, which are versatile intermediates in organic synthesis.

Research has shown that a bimetallic magnesium complex, [NCN-MgBr₂][Li(THF)₄], where NCN is a pincer ligand, can catalyze the cyanosilylation of aldehydes. acs.orgacs.org This catalyst system is effective for a range of aliphatic aldehydes, such as 1-pentanal and cyclohexylaldehyde, with reactions completing in as little as 15 minutes. acs.org However, its effectiveness is diminished for ketones. acs.orgacs.org Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, require longer reaction times of approximately 3 hours for productive conversion. acs.org

N-Acylation of Amides

A practical and mild method for the N-acylation of amides has been developed utilizing magnesium bromide diethyl etherate (MgBr₂·OEt₂). scribd.com This method allows for the acylation of various amides with acid anhydrides, producing the corresponding N-acylamides in moderate to good yields. scribd.com A key advantage of this procedure is its applicability to amides that are sensitive to acidic or basic conditions. scribd.com

The proposed mechanism involves a dual activation strategy. The MgBr₂·OEt₂ coordinates to the nitrogen atom of the amide, increasing its nucleophilicity. scribd.com Concurrently, the magnesium bromide reacts with the acid anhydride to generate an acid bromide in situ. scribd.com This combination of an activated amide and a highly reactive acylating agent facilitates the N-acylation process. scribd.com

This approach has been shown to be effective for amides that are prone to O-acylation or susceptible to racemization and O,N-acyl migration under other acylation conditions. scribd.com The use of MgBr₂·OEt₂ provides a chemoselective route to N-acylated products. scribd.com

Table 2: Examples of MgBr₂·OEt₂ Catalyzed N-Acylation of Amides

| Amide Substrate | Acid Anhydride | N-Acylamide Product | Yield (%) |

|---|

Note: This table is a generalized representation of the research which describes the successful N-acylation of a variety of amides using this method. scribd.com

Role in Grignard Chemistry and Organometallic Synthesis

Mechanistic Investigations of Grignard Reagent Formation and Reaction Kinetics

Magnesium bromide is an intrinsic component of Grignard reagents when they are formed from organic bromides. The formation of a Grignard reagent (RMgBr) involves the insertion of magnesium metal into a carbon-halogen bond. alfredstate.edu Mechanistic studies have indicated that this reaction likely involves radical intermediates on the surface of the magnesium. alfredstate.edu

Furthermore, the configurational stability of Grignard reagents has been investigated. In the presence of magnesium bromide, the carbon-magnesium bond can be configurationally stable, which is a crucial factor in stereoselective synthesis. alfredstate.edu For example, the Grignard reagent formed from (+)-1-bromo-1-methyl-2,2-diphenylcyclopropane was found to retain its configuration. alfredstate.edu

Schlenk Equilibrium Dynamics and Its Impact on Reactivity

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of an alkylmagnesium halide (RMgX) into one molecule of a dialkylmagnesium (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.orgwikipedia.org

2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org

Magnesium bromide is a key component of this equilibrium when the Grignard reagent is prepared from an organic bromide. wikipedia.org The position of the Schlenk equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group (R) and the halide (X). wikipedia.orgresearchgate.net

In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated to solvent molecules. wikipedia.org In monoethers, the equilibrium generally favors the alkylmagnesium halide (RMgBr). wikipedia.org However, the addition of dioxane can drive the equilibrium to the right by precipitating the MgBr₂(dioxane)₂ complex. wikipedia.orgwikipedia.org Theoretical studies have shown that in THF, the equilibrium tends to favor the formation of R₂Mg and MgX₂, while in diethyl ether, RMgX is the predominant species. researchgate.net

The Schlenk equilibrium has a significant impact on the reactivity of Grignard reagents, as the different species in solution (RMgBr, R₂Mg, and MgBr₂) can exhibit different reactivities. The presence and concentration of MgBr₂ can therefore modulate the outcome of a Grignard reaction. core.ac.uk Computational studies have revealed that the equilibrium proceeds through the formation of dimeric intermediates, with chlorine-bridged dimers being important in the case of CH₃MgCl. nih.govacs.org The solvent plays a crucial role in the dynamics of this equilibrium by influencing the stability of the various solvated species. acs.orgacs.org

Applications in Carbon-Carbon Bond Formation

One of the most important applications of Grignard reagents, which are composed of RMgBr, is in the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. wikipedia.orgmasterorganicchemistry.com This nucleophilic carbon can attack a wide range of electrophilic carbon centers, leading to the creation of a new C-C bond. purdue.edu

A primary application is the reaction with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.compurdue.edu The addition of a Grignard reagent to an aldehyde or ketone, followed by an aqueous workup, yields a secondary or tertiary alcohol, respectively. purdue.edu This reaction is a cornerstone of organic synthesis for building up more complex molecular skeletons. purdue.edu

Grignard reagents can also react with other electrophiles to form C-C bonds. For example, they can react with carbon dioxide to produce carboxylic acids after protonation. purdue.edu In the presence of certain transition metal catalysts, Grignard reagents can participate in cross-coupling reactions with organic halides, further extending their utility in C-C bond formation. wikipedia.orgillinois.edu For instance, nonylmagnesium bromide can react with methyl p-chlorobenzoate in the presence of an iron catalyst to form p-nonylbenzoic acid after hydrolysis. wikipedia.org

The inherent presence of magnesium bromide in these reagents is crucial for their stability and reactivity, influencing the course of these fundamental bond-forming reactions.

Generation of Silicon Grignard Reagents

The synthesis of silyl Grignard reagents (R₃SiMgX) presents unique challenges compared to their carbon-based counterparts. Direct reaction of silyl halides with magnesium metal often leads to Wurtz-type coupling products (R₃Si-SiR₃) rather than the desired silylmagnesium compound. eventact.com Consequently, alternative methods have been developed, with the reaction of silyllithium compounds with magnesium halides being a more common and effective route. eventact.com

Magnesium bromide plays a crucial role in specific methodologies for generating silicon-based magnesium reagents. One notable application involves the in-situ formation of α-silyl Grignard reagents from allylsilanes. In this process, the use of magnesium bromide provides regioselectivity, favoring the formation of the Grignard reagent at the α-position relative to the silicon atom. Without the presence of MgBr₂, substitution at the γ-position tends to predominate. guidechem.com

Another significant application of magnesium bromide is in the transmetalation from lithium to magnesium. A robust protocol for the preparation of silicon-based magnesium reagents involves an initial reaction to form a silyllithium species, which is then treated with MgBr₂ to yield the corresponding silylmagnesium bromide. researchgate.net This lithium-to-magnesium exchange is a key step in creating stable and usable silicon Grignard reagents for further synthetic applications.

Hauser Bases Synthesis and Properties

Hauser bases, also known as magnesium amide bases, are organomagnesium compounds with the general formula R₂NMgX (where X is a halide). wikipedia.org These bases are valuable reagents in organic synthesis for metalation reactions, offering greater functional group tolerance and chemoselectivity compared to organolithium reagents. wikipedia.org

The synthesis of Hauser bases, specifically amidomagnesium bromides (R₂N-MgBr), can be efficiently achieved using the in-situ Grignard Metalation Method (iGMM). nih.gov This one-pot procedure involves the addition of an alkyl halide, such as bromoethane, to a suspension of magnesium metal and a secondary amine (R₂NH) in an ethereal solvent at room temperature. nih.gov The reaction proceeds smoothly to yield the desired Hauser base with the evolution of ethane. nih.gov

A key characteristic of Hauser bases in solution is their participation in a Schlenk equilibrium. This equilibrium involves the interconversion of the heteroleptic species (R₂N-MgBr) into its homoleptic counterparts, bis(amido)magnesium [Mg(NR₂)₂] and magnesium bromide (MgBr₂), depending on the solvent. nih.govd-nb.info

Table 1: Substrate Scope for Hauser Base Synthesis via iGMM in THF

| Entry | Secondary Amine | Conversion (%) |

|---|---|---|

| 1 | H(hmds) | Quantitative |

| 2 | Substituted Anilines | High |

| 3 | Diisopropylamine | Lower (due to decelerated conversion) |

Data sourced from a study on the in-situ Grignard Metalation Method. nih.gov

The properties and reactivity of Hauser bases are influenced by the nature of the amide group and the presence of other species. For instance, the metalation of carbazole (B46965) using the iGMM yields the sparingly soluble Hauser base [(thf)₃Mg(Carb)Br]. d-nb.info This species also exhibits a Schlenk-type equilibrium, forming [(thf)₃Mg(Carb)₂] and [(thf)₄MgBr₂]. d-nb.info The solubility and performance of these bases can be improved by forming "turbo-Hauser bases," which are heterobimetallic complexes formed in the presence of lithium halides. d-nb.infowikipedia.org

Catalysis in Polymerization Processes

Living Cationic Polymerization Catalysis

Magnesium bromide has been identified as an effective catalyst for living cationic polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orgnih.gov Specifically, MgBr₂ has demonstrated excellent performance in the polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE). rsc.orgrsc.org

The key to this controlled polymerization lies in the use of a binary initiating system. Research has shown that for the polymerization of IBVE, an "acyclic" hemiacetal ester (HAE)-based initiator in conjunction with MgBr₂ as the catalyst leads to a living polymerization process. rsc.orgrsc.org The magnesium bromide acts as a Lewis acid, activating the HAE initiator to generate the cationic propagating species. The living nature of this system is characterized by a reversible activation of the dormant species, which minimizes termination and chain transfer reactions that are common in conventional cationic polymerization. wikipedia.org

Table 2: Comparison of Catalysts in Living Cationic Polymerization of IBVE

| Catalyst | Initiator System | Polymerization Control | Reference |

|---|---|---|---|

| MgBr₂ | Acyclic HAE-based | Living | rsc.orgrsc.org |

| SnBr₄ | Acyclic HAE-based | Controlled | rsc.org |

The choice of quenching agent is also crucial in these systems to ensure the integrity of the resulting polymer. While methanol (B129727) is often used, studies have shown that quenchers like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferable when using MgBr₂ to terminate the polymerization effectively. rsc.orgrsc.org

Ring-Expansion Cationic Polymerization

Magnesium bromide also serves as a highly effective catalyst in ring-expansion cationic polymerization, a method used to synthesize cyclic polymers. rsc.orgrsc.org This process utilizes a "cyclic" hemiacetal ester (HAE) bond-based initiator. The MgBr₂ catalyst facilitates the insertion of monomers into the cyclic initiator, leading to the growth of a cyclic polymer chain. rsc.orgresearchgate.net

One of the significant advantages of using MgBr₂ over more conventional Lewis acid catalysts, such as tin tetrabromide (SnBr₄), is its ability to work with a broader range of cyclic initiators. rsc.orgrsc.org For example, MgBr₂ can effectively catalyze the ring-expansion polymerization of IBVE using initiators that are not compatible with SnBr₄. rsc.org This includes initiators that contain reactive groups, such as a methacrylate-type vinylidene group. The use of such functional initiators allows for the precise incorporation of polar groups into the final cyclic polymer through post-polymerization modifications, like thiol-Michael addition, while preserving the cyclic topology. rsc.orgrsc.org

Table 3: Ring-Expansion Cationic Polymerization of IBVE

| Catalyst | Cyclic Initiator | Outcome | Key Advantage of MgBr₂ |

|---|---|---|---|

| MgBr₂ | HAE-based (1) | Synthesis of cyclic poly(IBVE)s | Effective control and broader initiator scope |

| MgBr₂ | Methacrylate-embedded HAE-based (5) | Synthesis of functional cyclic polymers | Allows for post-polymerization modification |

| SnBr₄ | HAE-based (4) | Poor control | MgBr₂ provides good control with this initiator |

Data sourced from studies on MgBr₂ as a catalyst for ring-expansion cationic polymerization. rsc.orgrsc.org

The success of the MgBr₂-catalyzed ring-expansion polymerization is also dependent on the selection of an appropriate quenching agent. As with living cationic polymerization, DMF or DMSO are preferred over methanol to terminate the reaction and preserve the cyclic structure of the dormant species. rsc.org

Other Distinct Synthetic Transformations Mediated by MgBr₂

Beyond its role in the formation of specific reagents and in polymerization, magnesium bromide is a versatile Lewis acid catalyst that facilitates a variety of other distinct synthetic transformations in organic synthesis. guidechem.comwikipedia.org Its utility stems from its oxophilic nature and its ability to act as a bidentate chelating agent, which allows for control over the stereochemistry and regioselectivity of reactions. guidechem.com

Nucleophilic Addition Reactions: Magnesium bromide is widely used to control the stereochemical outcome of nucleophilic additions to carbonyl compounds, particularly those containing α- or β-alkoxy groups. By forming stable bidentate chelates with the carbonyl and alkoxy oxygens, MgBr₂ locks the conformation of the substrate, leading to high diastereoselectivity. This chelation-controlled pathway often results in a stereochemical outcome that is the reverse of what is observed with non-chelating Lewis acids. guidechem.com

Rearrangement Reactions: The oxophilic character of MgBr₂ makes it an effective mediator for various rearrangement reactions that are initiated by the polarization of a carbon-oxygen bond. A classic example is the conversion of epoxides to aldehydes, where MgBr₂ facilitates the ring-opening and subsequent hydride shift. guidechem.com

Ring Addition Reactions: In cycloaddition reactions, such as the Danishefsky-type diene cyclization with chiral α-alkoxy aldehydes, magnesium bromide mediation can lead to the formation of a single diastereomer. This high level of control is attributed to the chelation of MgBr₂ to the aldehyde, which directs the attack of the diene to the less hindered face. guidechem.com

Multicomponent Reactions: MgBr₂ has been shown to be an efficient catalyst for multicomponent reactions, such as the solvent-free, regioselective synthesis of 1,2-dihydroquinolines from an aniline (B41778) and two ketones. nih.gov The reaction proceeds with high efficiency, and in cases with unsymmetrical substrates, often yields a single regioisomer out of several possibilities. nih.gov

Table 4: List of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Magnesium bromide | MgBr₂ |

| Bromoethane | C₂H₅Br |

| Diethyl ether | (C₂H₅)₂O |

| Diisopropylamine | C₆H₁₅N |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO |

| Isobutyl vinyl ether (IBVE) | C₆H₁₂O |

| Methanol | CH₃OH |

| Tin tetrabromide | SnBr₄ |

Theoretical and Computational Investigations of Magnesium Bromide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure and properties of molecules and materials by modeling the electron density.

DFT calculations are instrumental in mapping the complex reaction pathways involving magnesium bromide, especially in its role as a Lewis acid or as a component of Grignard reagents.

Grignard Additions: The mechanism of the Grignard reaction, which often involves organomagnesium bromides (R-MgBr), has been a subject of extensive theoretical study. DFT calculations have been used to investigate the stereoselective addition of Grignard reagents to carbonyl compounds. These studies reveal that the reaction can proceed through various pathways, often involving dimeric forms of the Grignar reagent where the carbonyl compound coordinates to magnesium atoms. nih.gov A key finding from DFT is the elucidation of the transition state structure, which often involves a four-centered arrangement leading to the formation of C-C and O-Mg bonds. nih.gov Furthermore, DFT has been applied to understand the diastereoselective addition of ethylmagnesium bromide to N-(tert-butylsulfinyl)imines, with calculations successfully predicting the experimental diastereomeric ratio by modeling explicit solvent molecules. chemrxiv.org Computational studies also suggest that for additions of allylmagnesium bromide to carbonyl compounds, a concerted, six-membered-ring transition state is the most likely pathway. nih.gov

Aldol (B89426) Reactions: Magnesium bromide, often as its diethyl etherate complex (MgBr₂·OEt₂), serves as an effective catalyst in diastereoselective aldol reactions. nih.govresearchgate.net While detailed DFT studies specifically on MgBr₂-catalyzed aldol reactions are not extensively published, the general mechanism is understood to involve MgBr₂ acting as a Lewis acid. It activates both the aldehyde and the silyl (B83357) enol ether, facilitating a transmetalation to form a magnesium enolate. researchgate.net This intermediate then reacts with the MgBr₂-chelated aldehyde through a proposed six-membered cyclic transition state to achieve high diastereoselectivity. researchgate.net DFT studies on analogous systems, such as the aldol condensation on magnesium oxide (MgO) surfaces, highlight the importance of Lewis acidic magnesium sites in stabilizing reactants and the role of proton transfer steps as key energy barriers in the reaction. rsc.org

DFT, often combined with molecular dynamics, is a powerful tool for predicting and interpreting the spectroscopic features of ions in solution. For aqueous magnesium bromide solutions, the focus is on the hydrated magnesium cation (Mg²⁺).

Experimental Raman spectra of MgBr₂ and MgCl₂ solutions show a distinct peak around 355 cm⁻¹, which is not present in pure water or other salt solutions like NaCl. cas.cz Computational modeling confirms that this band can be assigned to the Mg-O stretching motion of the hydrated [Mg(H₂O)₆]²⁺ complex. cas.cz DFT calculations on various metal/water clusters help confirm this assignment and can explain other minor spectral features. cas.cz For instance, a shoulder peak observed at 202 cm⁻¹ in the MgBr₂ spectrum is one such feature that can be investigated through computational models. cas.cz The calculations also reveal that the Mg-O bond has a partially covalent character, contributing to the distinctness of its spectroscopic signature. cas.cz

| Salt Solution | Experimental Mg-O Stretching Band (cm⁻¹) |

| MgCl₂ (20 °C) | ~355 |

| MgBr₂ (20 °C) | ~355 (with shoulder at 202) |

| MgI₂ (20 °C) | ~325 (with new band at 225) |

Data sourced from computational and spectroscopic studies of hydrated magnesium ions. cas.cz

DFT calculations are used to determine the most stable geometric arrangements (structural optimization) of atoms and to analyze the distribution of electrons within the system (electronic structure).

For isolated MgBr₂ molecules, DFT can predict bond lengths and angles in the gas phase. In condensed phases or in solution, the structure is more complex. In aqueous solutions, the Mg²⁺ ion forms a well-defined, rigid octahedral [Mg(H₂O)₆]²⁺ complex. cas.cznih.gov DFT calculations, particularly when used to train machine learning force fields for molecular dynamics, confirm this primary hydration shell structure. nih.gov

Electronic structure analysis provides insights into bonding and reactivity. For instance, Natural Bond Orbital (NBO) analysis on the hydrated Mg²⁺ complex has confirmed the partially covalent character of the Mg-O bond. cas.cz DFT calculations have also been employed to investigate the structural and electronic properties of various magnesium-containing materials, revealing how doping or the formation of clusters affects these properties. researchgate.netarxiv.org For MgBr₂ itself, calculations using the GW approximation (a method that goes beyond standard DFT) have been performed to determine its vertical ionization potential, providing fundamental data on its electronic structure. west-code.org

| Method/Functional | Basis Set | Calculated Vertical Ionization Potential (eV) |

| G₀W₀ @ PBE | Plane Waves (PSP-SR) | 10.49 |

| G₀W₀ @ PBE | Plane Waves (PSP-FR) | 10.35 |

| G₀W₀ @ PBE0 | Plane Waves (PSP-SR) | 10.91 |

| G₀W₀ @ PBE0 | Plane Waves (PSP-FR) | 10.76 |

| Experimental | - | 10.85 |

Vertical ionization potentials for MgBr₂ calculated using the G₀W₀ method with different functionals and relativistic pseudopotentials (PSP), compared to the experimental value. west-code.org

By calculating the energies of reactants, transition states, and products, DFT provides crucial thermodynamic data such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (ΔG‡). researchgate.netchemrxiv.org

In the study of the [Fe(MgBr)₂]-catalyzed cross-coupling reaction, DFT was used to calculate the energy barriers for each step of the catalytic cycle. nih.gov The reductive elimination step was identified as rate-limiting, with a calculated Gibbs free energy of activation of 28.13 kcal/mol. nih.gov This kind of analysis is vital for understanding reaction kinetics and optimizing conditions. Similarly, DFT-based thermodynamic approaches can be used to study the stability of different crystal surfaces and their structures under various chemical environments, as has been done for materials like forsterite (Mg₂SiO₄). dtu.dk This involves calculating the surface Gibbs free energy to determine the most stable surface termination. dtu.dk

Molecular Dynamics Simulations (e.g., Car-Parrinello MD for hydration shells)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions. When the forces between atoms are calculated using quantum mechanics (typically DFT), the method is known as ab initio molecular dynamics (AIMD).

The Car-Parrinello molecular dynamics (CPMD) method is a specific type of AIMD that has been successfully applied to study aqueous solutions of magnesium salts. wikipedia.org These simulations provide detailed information about the structure and dynamics of the hydration shells around the Mg²⁺ ion.

MD simulations of MgCl₂ and MgBr₂ solutions have been performed to investigate the effect of the ions on the second hydration shell. nih.gov These studies confirm that Mg²⁺ has a rigid, octahedrally coordinated first hydration shell and reveal its influence extends to the second shell. nih.gov The simulations show that the Mg²⁺ ion has a retarding effect on the reorientation dynamics of water molecules beyond the first hydration shell. nih.gov AIMD simulations of hydrated Mg²⁺ also reveal that the ion is strongly hydrated, with essentially no water exchange occurring between the first hydration shell and the bulk solution on the timescale of the simulations (picoseconds). nih.gov This strong hydration makes the hydration shell structurally and dynamically more rigid compared to other ions like Ca²⁺. nih.gov

| Property | Simulation/Experimental Finding |

| First Hydration Shell Structure | Rigid octahedral complex: [Mg(H₂O)₆]²⁺ |

| Mg-O Distance (First Shell) | ~2.1 Å |

| Second Hydration Shell Distance | ~4.1 - 4.2 Å |

| Water Dynamics | Mg²⁺ retards the reorientation of water molecules in the first and second hydration shells. |

| Water Exchange | Very slow; no exchange observed on the picosecond timescale of AIMD simulations. |

Summary of findings on the hydration shells of Mg²⁺ from molecular dynamics simulations and experimental data. nih.govnih.gov

Pitzer Model for Thermodynamic Prediction of Phase Equilibria

The Pitzer model is a widely used and powerful theoretical framework for predicting the thermodynamic properties and phase equilibria of electrolyte solutions, including complex, high-salinity brines containing magnesium bromide (MgBr₂). researchgate.netwikipedia.orgdergipark.org.tr This semi-empirical model is based on a virial expansion of the excess Gibbs free energy, and it accounts for the complex electrostatic and short-range interactions between ions in concentrated solutions. wikipedia.org The model's equations allow for the calculation of various thermodynamic properties, such as osmotic and activity coefficients, which are essential for constructing accurate phase diagrams and predicting mineral solubilities in multicomponent systems. researchgate.netwikipedia.org

The successful application of the Pitzer model relies on a set of ion-specific interaction parameters that are determined from experimental data. wikipedia.org For a single electrolyte solution like magnesium bromide in water, these parameters include the second (β⁽⁰⁾, β⁽¹⁾, and β⁽²⁾) and third (Cᵠ) virial coefficients, which describe the interactions between the constituent ions (Mg²⁺ and Br⁻). In multicomponent systems, additional mixing parameters (θᵢⱼ and ψᵢⱼₖ) are required to account for the interactions between different cations and anions.

Research Findings

Numerous studies have demonstrated the efficacy of the Pitzer model in accurately predicting the phase equilibria of magnesium bromide in various aqueous systems. Researchers have successfully used the model to calculate the solubilities of salts and construct phase diagrams for ternary, quaternary, and even more complex brine systems containing MgBr₂. These theoretical predictions have consistently shown good agreement with experimental solubility data. researchgate.netresearchgate.net